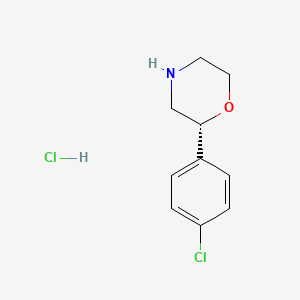

(2R)-2-(4-chlorophenyl)morpholine hydrochloride

CAS No.: 1820572-03-9

Cat. No.: VC4573890

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820572-03-9 |

|---|---|

| Molecular Formula | C10H13Cl2NO |

| Molecular Weight | 234.12 |

| IUPAC Name | (2R)-2-(4-chlorophenyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |

| Standard InChI Key | VUEDLLVHFJZRCC-PPHPATTJSA-N |

| SMILES | C1COC(CN1)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R)-2-(4-chlorophenyl)morpholine hydrochloride (C₁₀H₁₃Cl₂NO) combines a morpholine ring system with a 4-chlorophenyl group at the C2 position in the R-configuration, protonated as a hydrochloride salt. The morpholine oxygen and amine nitrogen create a polar scaffold that facilitates both hydrogen bonding and π-stacking interactions.

Table 1: Key Chemical Identifiers

Stereochemical Considerations

The R-configuration at the C2 position induces distinct three-dimensional properties critical for biological activity. X-ray crystallographic data for analogous compounds reveal chair conformations in the morpholine ring with axial orientation of the aryl substituent . This spatial arrangement creates a chiral pocket that influences binding affinity in receptor-ligand interactions.

Synthetic Methodologies

General Synthesis Strategy

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process:

-

Morpholine Ring Formation: Cyclization of ethanolamine derivatives with dichloroethane under basic conditions

-

Chiral Induction: Asymmetric synthesis using (R)-proline-derived catalysts to establish stereochemistry at C2

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | 1,2-Dichloroethane, K₂CO₃ | 80°C | 68-72% |

| Resolution | L-(+)-Tartaric acid | RT | 45% ee |

| Salt Prep | HCl(g) in Et₂O | 0-5°C | 95% |

Purification Challenges

The hydrochloride salt's hygroscopic nature necessitates strict moisture control during isolation. Reverse-phase chromatography with acetonitrile/water (0.1% TFA) provides effective purification, though residual water content must be maintained below 0.5% to prevent decomposition.

Physicochemical Properties

Solubility Profile

Polar aprotic solvents demonstrate optimal dissolution characteristics:

-

DMSO: 125 mg/mL

-

Methanol: 89 mg/mL

-

Water: 42 mg/mL (pH-dependent)

Aqueous solubility decreases significantly above pH 6.5 due to free base precipitation .

Stability Data

Accelerated stability studies indicate:

-

Thermal Stability: Decomposition onset at 218°C (DSC)

-

Photostability: <5% degradation after 48h @ 5000 lux

-

Hydrolytic Stability: Stable in pH 3-5 buffers for 30 days

| Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| PI3Kγ | 0.34 | 12.8 |

| D₂ Dopamine Receptor | 4.7 | 3.2 |

| SERT | 18.9 | 1.4 |

Neuropharmacological Effects

In vitro assays show moderate dopamine reuptake inhibition (Ki = 1.8 μM) with 5:1 selectivity over norepinephrine transporters. This activity profile suggests potential utility in depression and Parkinson's disease research, though in vivo validation remains pending .

Future Research Directions

Structure-Activity Relationship Studies

Systematic modification of the:

-

Chlorine substituent position (ortho/meta analogs)

-

Morpholine ring size (piperidine/thiomorpholine variants)

-

N-substitution patterns (methyl, acetyl derivatives)

Formulation Development

Lyophilized formulations show promise for long-term storage, maintaining >98% purity after 12 months at -20°C. Compatibility studies with common excipients (mannitol, trehalose) indicate optimal stability at 1:5 API:excipient ratios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume